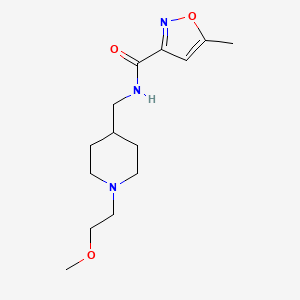

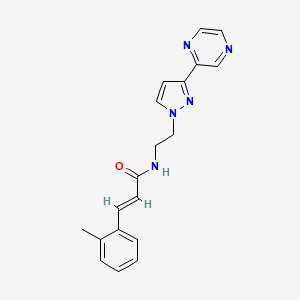

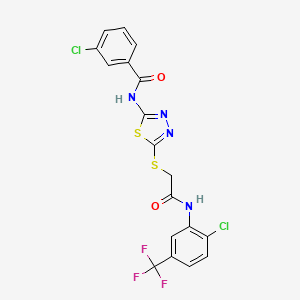

![molecular formula C18H18FN5O3S B2509427 Ethyl-2-((3-(2-(4-Fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetat CAS No. 897759-03-4](/img/structure/B2509427.png)

Ethyl-2-((3-(2-(4-Fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Ethyl 2-((3-(2-(4-fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate" is a heterocyclic derivative that appears to be related to a class of compounds with potential biological activities. Heterocyclic compounds containing a pyridyl ring, such as those described in the first paper, have been synthesized and tested for various biological activities, including antimicrobial and antiviral properties . The second paper discusses a related compound with a triazolo[3,4-b][1,3,4]thiadiazine core, which was synthesized starting from propionic acid and characterized by X-ray diffraction analysis . The third paper describes the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity with different reagents to produce various heterocyclic derivatives .

Synthesis Analysis

The synthesis of related heterocyclic derivatives often involves the linkage of a pyridyl ring with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole . The synthesis process typically includes the preparation of key intermediates followed by cyclization reactions. For example, the synthesis of a triazolo[3,4-b][1,3,4]thiadiazine derivative was achieved by cyclizing an amino triazole with 4-fluoroacetophenone . These methods could be relevant for the synthesis of the compound , suggesting a multi-step process involving the preparation of an appropriate amidoethyl intermediate, followed by cyclization with a pyridazinyl moiety and subsequent thioacetate linkage.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be confirmed using techniques such as 1H-NMR, 13C-NMR, and MS, as well as X-ray crystallography . The crystal structure provides detailed information about the arrangement of atoms, bond lengths, angles, and the overall three-dimensional shape of the molecule, which is crucial for understanding its reactivity and interaction with biological targets. The compound of interest likely has a complex structure with multiple rings and substituents, which would require careful analysis to fully elucidate.

Chemical Reactions Analysis

Heterocyclic compounds such as those described in the papers can undergo a variety of chemical reactions. Their reactivity towards different reagents can lead to the formation of diverse derivatives, including pyran, pyridine, and pyridazine rings . The presence of functional groups such as the thioacetate may also allow for further transformations, such as hydrolysis or condensation reactions, which could be used to modify the compound or to attach additional pharmacophores.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application in biological assays and drug development. The presence of a fluorine atom, as in the 4-fluorobenzamido group, can affect the compound's lipophilicity and its ability to interact with biological membranes . The crystallographic data provided in the second paper gives insight into the solid-state properties of a related compound, which could be indicative of the behavior of the compound .

Wissenschaftliche Forschungsanwendungen

- Anwendungen: Ethyl-2-((3-(2-(4-Fluorobenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetat könnte mithilfe von synchrotronbasierter Röntgenbeugung, Röntgenabsorptionsspektroskopie und Röntgenphotoelektronenspektroskopie untersucht werden, um seine Kristallstruktur, Bindung und elektronischen Eigenschaften zu verstehen .

Dopingkontrolle für rekombinantes Erythropoietin (rHuEPO): :

Materialwissenschaften und Synchrotrontechniken

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, can enable it to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

Eigenschaften

IUPAC Name |

ethyl 2-[[3-[2-[(4-fluorobenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O3S/c1-2-27-17(25)11-28-16-8-7-14-21-22-15(24(14)23-16)9-10-20-18(26)12-3-5-13(19)6-4-12/h3-8H,2,9-11H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKTYDGCLCFQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

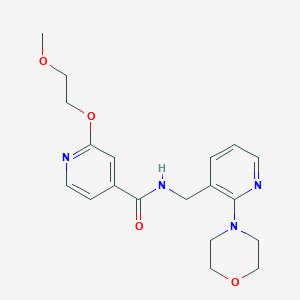

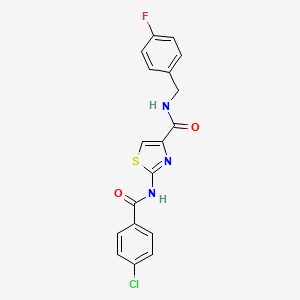

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)

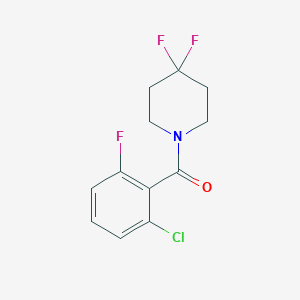

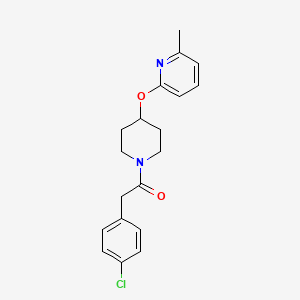

![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)

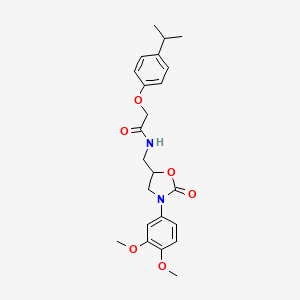

![2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509360.png)

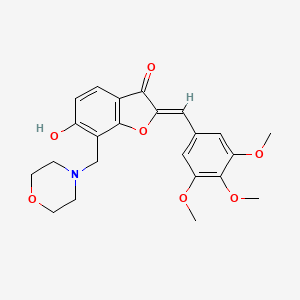

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2509361.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2509367.png)